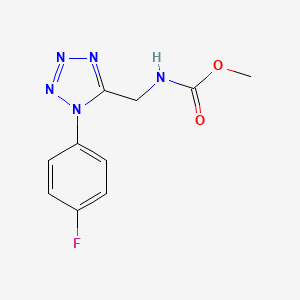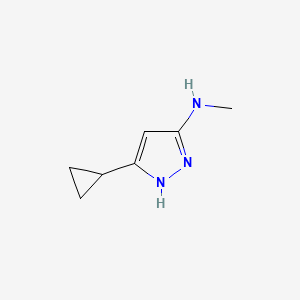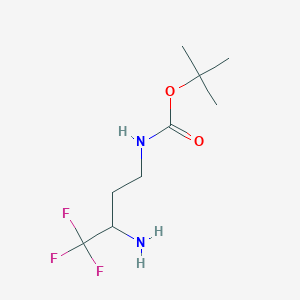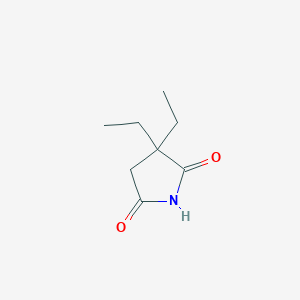
methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate is a synthetic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenyl group attached to a tetrazole ring, which is further linked to a carbamate group. Its versatility and reactivity make it an interesting subject for research in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate typically involves a multi-step process
Formation of Tetrazole Ring: : The tetrazole ring can be synthesized through the reaction of hydrazoic acid with nitriles under acidic conditions.
Introduction of Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using fluorobenzene derivatives.
Addition of Carbamate Moiety: : The final step involves the reaction of the resulting intermediate with methyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound often utilizes similar synthetic routes but may employ different catalysts or reaction conditions to optimize yield and purity. Scale-up techniques include the use of continuous flow reactors to ensure efficient and controlled synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions involving agents like sodium borohydride can yield reduced intermediates.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and the carbamate moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Halogenated reagents for electrophilic substitution, nucleophiles like amines or alkoxides for nucleophilic substitution.
Major Products Formed
The major products depend on the specific reactions:
Oxidation: Oxidized derivatives of the tetrazole ring or the fluorophenyl group.
Reduction: Reduced forms of the carbamate or aromatic ring.
Substitution: Substituted derivatives on the fluorophenyl ring or carbamate nitrogen.
Applications De Recherche Scientifique
Methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate finds applications in multiple scientific fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: : Explored for potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: : Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate exerts its effects is linked to its ability to interact with various molecular targets:
Molecular Targets: : Includes enzymes, receptors, and proteins that interact with the carbamate and tetrazole groups.
Pathways Involved: : Involves pathways related to inflammation, microbial activity, and chemical synthesis processes.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate is unique due to its combination of a tetrazole ring and a fluorophenyl group, which imparts specific reactivity and biological activity.
Similar Compounds: : Includes other tetrazole derivatives, carbamates, and fluorophenyl-containing compounds.
Propriétés
IUPAC Name |
methyl N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5O2/c1-18-10(17)12-6-9-13-14-15-16(9)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZWJNRSOKKWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2895413.png)
![N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2895415.png)
![N'-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2895417.png)
![2,2-Dimethyl-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one](/img/structure/B2895419.png)
![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2895420.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2895421.png)
![4-{[(3,5-dimethyl-1,2-oxazol-4-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2895422.png)


![2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2895426.png)
![Benzo[d]thiazol-6-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2895429.png)


![Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2895435.png)
